molecular formula C9H13N B6166287 4-methyl-2-(propan-2-yl)pyridine CAS No. 4855-56-5

4-methyl-2-(propan-2-yl)pyridine

Cat. No.: B6166287
CAS No.: 4855-56-5
M. Wt: 135.21 g/mol
InChI Key: IQTHCDAGRCAFJT-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-yl)pyridine, also known as 4-Methylpyridine, is an organic compound with a chemical formula of C7H10N. It belongs to the class of compounds known as pyridines, which are heterocyclic aromatic compounds that contain a six-membered ring of carbon atoms with a nitrogen atom at the ring’s center. 4-Methylpyridine is a colorless liquid with a pungent smell and is used in many industrial and commercial applications. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-methyl-2-(propan-2-yl)pyridinedine has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds and in the preparation of pharmaceuticals, agrochemicals, and other industrial products. It has also been used as a reagent in chemical reactions, such as the synthesis of imidazolium salts. In addition, 4-methylpyridine has been used in the synthesis of polymers, as a catalyst in organic reactions, and as a solvent for organic compounds.

Mechanism of Action

The mechanism of action of 4-methylpyridine is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylpyridine are not well understood. However, it has been shown to be toxic to some organisms, including fish, and has been linked to the development of certain types of cancer in laboratory animals. It is also known to be a skin and eye irritant, and can cause respiratory irritation.

Advantages and Limitations for Lab Experiments

4-methyl-2-(propan-2-yl)pyridinedine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be used in a wide variety of reactions. It is also relatively non-toxic and has a low boiling point, making it easy to handle and store.
However, there are some limitations to its use in laboratory experiments. It is flammable and can be explosive in certain conditions, and it is also corrosive and can cause skin and eye irritation. In addition, it can be toxic to some organisms, and can produce toxic byproducts when heated.

Future Directions

There are several potential future directions for the use of 4-methylpyridine. These include the development of new synthetic methods, the use of 4-methylpyridine as a catalyst in organic reactions, and the use of 4-methylpyridine as a solvent for organic compounds. In addition, 4-methylpyridine could be used in the synthesis of polymers, in the preparation of pharmaceuticals, and in the development of agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-methylpyridine.

Synthesis Methods

4-methyl-2-(propan-2-yl)pyridinedine can be synthesized through several different methods. One of the most common methods is the reaction of 2-methyl-1-propanol with hydroxylamine, followed by hydrogenation. This method produces a mixture of 4-methylpyridine and 4-methyl-2-pyridone. The 4-methylpyridine can then be separated from the 4-methyl-2-pyridone by distillation.
Another method for synthesizing 4-methylpyridine is the reaction of 2-methyl-1-propanol with formaldehyde and ammonia. This method produces a mixture of 4-methylpyridine and 4-methyl-2-pyridone, which can then be separated by distillation.

Properties

IUPAC Name

4-methyl-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-6-8(3)4-5-10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHCDAGRCAFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-56-5
Record name 4-methyl-2-(propan-2-yl)pyridine
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